molecular formula C12H16O3 B13200355 (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Cat. No.: B13200355
M. Wt: 208.25 g/mol
InChI Key: JWPHMFRHPVZKNK-UHFFFAOYSA-N
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Description

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,4-benzodioxane, characterized by the presence of three methyl groups and a methanol group attached to the benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:

    Formation of the Benzodioxane Ring: The initial step involves the formation of the 1,4-benzodioxane ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Methylation: The next step involves the introduction of methyl groups at the 2, 5, and 8 positions. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 2-position. This can be achieved through the reaction of the intermediate compound with formaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major products include the corresponding alcohol or alkane.

    Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: The parent compound, lacking the methyl and methanol groups.

    2,3-Dihydro-1,4-benzodioxin-2-methanol: A similar compound with different substitution patterns.

    2,5-Dimethyl-1,4-benzodioxane: A compound with two methyl groups instead of three.

Uniqueness

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3,5,8-trimethyl-2H-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C12H16O3/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5,13H,6-7H2,1-3H3

InChI Key

JWPHMFRHPVZKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)OC(CO2)(C)CO

Origin of Product

United States

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